N-(4-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a 2,4-dioxo moiety, a 7-phenyl substituent, and an acetamide group linked to a 4-chlorobenzyl chain. The pyrrolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its bioactivity in kinase inhibition, anticancer, and anti-inflammatory applications . The 4-chlorobenzyl group enhances lipophilicity and may influence receptor binding, while the acetamide linkage contributes to metabolic stability .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-15-8-6-13(7-9-15)10-23-17(27)12-26-20(28)19-18(25-21(26)29)16(11-24-19)14-4-2-1-3-5-14/h1-9,11,24H,10,12H2,(H,23,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPPTBLWIHKXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects based on current research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is with a molecular weight of 551.5 g/mol. The presence of the 4-chlorobenzyl group and the dioxo functional groups contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Case Study 1 : A related pyrrolo[3,2-d]pyrimidine derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that these compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, suggesting a mechanism for their anticancer activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on similar thiazole and pyrimidine derivatives have shown promising results against bacterial strains:
- Case Study 2 : A series of thiazole-bearing compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria . This suggests that modifications to the pyrrolo[3,2-d]pyrimidine framework could yield compounds with enhanced antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine on the phenyl rings has been shown to enhance antiproliferative activity .
- Core Modifications : Alterations in the pyrrolo[3,2-d]pyrimidine core can significantly affect the binding affinity and selectivity for target proteins involved in cancer progression .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- Substituents : The 4-chlorobenzyl group in the target compound is distinct from the 2-methylbenzyl in Compound 9, which may reduce steric hindrance while retaining halogen-mediated interactions .
- Functional Groups : The acetamide linker is conserved across analogs, but substituents like methoxyphenyl (in pyrazolo-pyridine derivatives) or chloropyridine (in pyrrolo-pyrimidines) modulate solubility and target selectivity .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
